7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate
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Overview
Description
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate, also known as 7-hmba sulfate or 7-spmba, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. 7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 7-hydroxymethyl-12-methylbenz[a]anthracene sulfate is primarily located in the membrane (predicted from logP).
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate is a member of phenanthrenes.
Scientific Research Applications
Mutagenicity and Carcinogenic Metabolism
7-Hydroxymethyl-12-methylbenz[a]anthracene (7-HMBA) is a major metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), showing significant carcinogenic properties. Studies have demonstrated that liver cytosolic sulfotransferase transforms 7-HMBA into reactive 7-HMBA sulfate, which exhibits mutagenic activity towards certain bacterial strains, indicating its potential role in carcinogenesis (Watabe, Ishizuka, Isobe, & Ozawa, 1982).
Electrophilic Mutagenicity
7-HMBA and its electrophilic sulfate ester have been studied for their mutagenic characteristics. Research suggests that the sulfate ester of HMBA is an exceptionally reactive electrophilic mutagen, highlighting the importance of such metabolites in the understanding of carcinogenic processes (Flesher, Horn, & Lehner, 1997).
Interaction with DNA
The interaction of 7-HMBA and its metabolites with DNA has been a focus of research. Studies have found that in the absence of certain enzymes, 7-HMBA reacts poorly with DNA, suggesting that further metabolism to reactive esters, such as sulfates, is required for it to become an ultimate carcinogen (Flesher & Tay, 1978).
Hepatic DNA and RNA Adduct Formation
Further research into the bioactivation of 7-HMBA has shown the formation of DNA and RNA adducts in the livers of animals treated with 7-HMBA or its electrophilic sulfuric acid ester metabolite. This finding supports the role of liver enzymes in the activation of HMBA and its potential mutagenic effects (Surh, Lai, Miller, & Miller, 1987).
Role in Tissue Metabolism and Toxicity
Investigations into the effects of hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene, including 7-HMBA, have shown their influence on the metabolism and toxic action of the parent carcinogen in tissue cultures. This suggests a regulatory role of these derivatives in carcinogenic hydrocarbon metabolism (Belitskii, Lopp, & Khesina, 1975).
properties
Product Name |
7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate |
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Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(12-methylbenzo[a]anthracen-7-yl)methyl hydrogen sulfate |
InChI |
InChI=1S/C20H16O4S/c1-13-15-7-4-5-9-17(15)19(12-24-25(21,22)23)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3,(H,21,22,23) |
InChI Key |
WYUDBEMLROEPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)COS(=O)(=O)O)C=CC4=CC=CC=C42 |
synonyms |
7-(hydroxymethyl)-12-methylbenz(a)anthracene sulfate ester 7-HMBA sulfate 7-SPMBA 7-sulfooxymethyl-12-methylbenz(a)anthracene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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